molecular formula C9H6ClNO B2750873 Benzeneacetonitrile, 3-chloro-alpha-(hydroxymethylene)- CAS No. 53283-57-1

Benzeneacetonitrile, 3-chloro-alpha-(hydroxymethylene)-

Cat. No.: B2750873
CAS No.: 53283-57-1
M. Wt: 179.6
InChI Key: UXUXZDDLLIRHKD-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 3-chloro-alpha-(hydroxymethylene)- is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzeneacetonitrile, where the benzene ring is substituted with a chlorine atom at the 3-position and an alpha-(hydroxymethylene) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, 3-chloro-alpha-(hydroxymethylene)- typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, 3-chloro-alpha-(hydroxymethylene)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: The major product is 3-chlorobenzeneacetic acid.

    Reduction: The major product is 3-chlorobenzylamine.

    Substitution: The major products depend on the nucleophile used, such as 3-aminobenzeneacetonitrile or 3-thiobenzeneacetonitrile.

Scientific Research Applications

Benzeneacetonitrile, 3-chloro-alpha-(hydroxymethylene)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 3-chloro-alpha-(hydroxymethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The hydroxymethylene group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetonitrile: Lacks the chlorine and hydroxymethylene substituents.

    3-Chlorobenzeneacetonitrile: Lacks the hydroxymethylene group.

    Benzeneacetonitrile, alpha-(hydroxymethylene)-: Lacks the chlorine substituent.

Uniqueness

Benzeneacetonitrile, 3-chloro-alpha-(hydroxymethylene)- is unique due to the presence of both the chlorine and hydroxymethylene groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(Z)-2-(3-chlorophenyl)-3-hydroxyprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,6,12H/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACSHTFWRKNIBG-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=C/O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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